皂苷元

科学研究应用

作用机制

Hecogenin 通过各种分子靶点和途径发挥作用:

生化分析

Biochemical Properties

Hecogenin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to act as an antagonist to BACE-1, a β-site amyloid precursor cleaving enzyme involved in the formation of amyloidal plaques .

Cellular Effects

Hecogenin has been observed to exert various effects on cellular processes. For example, it has been found to inhibit reactive oxygen species production and induce cell cycle arrest and senescence in the A549 human lung cancer cell line . It also has anti-inflammatory properties, inhibiting hyperalgesia development when induced with carrageenan .

Molecular Mechanism

The molecular mechanism of Hecogenin involves binding interactions with biomolecules and changes in gene expression . In molecular docking studies, Hecogenin has shown a promising binding affinity towards the BACE-1 protein receptor for Alzheimer’s disease . The Hecogenin–BACE-1 protein complex was found to be stable after 30 ns of MD simulation, indicating its substantial stability .

Temporal Effects in Laboratory Settings

While specific temporal effects of Hecogenin in laboratory settings are not extensively documented, its broad spectrum of pharmacological applications suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, Hecogenin has shown significant antiulcerogenic effects at dosages of 5, 10, and 20 mg/kg in models of gastric lesions induced by ischemia and reperfusion .

Metabolic Pathways

As a steroidal saponin, it is likely involved in the steroid biosynthesis pathway

准备方法

合成路线和反应条件

Hecogenin 可通过多种化学途径合成。 一种常见的方法是水解甾体糖苷,生成包括 Hecogenin 在内的皂苷元 . 该过程通常涉及使用酸性或碱性水解条件。 例如,用盐酸或氢氧化钠水解甾体糖苷可以生成 Hecogenin .

工业生产方法

Hecogenin 的工业生产通常涉及从天然来源中提取,例如龙舌兰。 该过程包括从植物材料中提取皂苷元,然后进行纯化步骤以分离 Hecogenin . 使用高效液相色谱 (HPLC) 和高效薄层色谱 (HPTLC) 是 Hecogenin 纯化和定量的常用技术 .

化学反应分析

反应类型

Hecogenin 会发生各种化学反应,包括氧化、还原和取代反应 . 这些反应对于修饰 Hecogenin 的结构以生成具有不同药理性质的衍生物至关重要。

常用试剂和条件

主要产品

这些反应形成的主要产物包括各种 Hecogenin 衍生物,例如 Hecogenin 乙酸酯和其他修饰的类固醇化合物 .

相似化合物的比较

Hecogenin 在甾体皂苷中是独一无二的,因为它具有广泛的药理活性。类似化合物包括:

Diosgenin: 另一种甾体皂苷,用作类固醇合成的先驱。

Tigogenin: 与 Hecogenin 类似,Tigogenin 用于合成类固醇激素,但药理活性较弱.

Sarsasapogenin: 以其抗炎和神经保护特性而闻名,Sarsasapogenin 是另一种在医药中具有应用的甾体皂苷.

属性

IUPAC Name |

16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-22,24,28H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLRLLFJMZLYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859377 | |

| Record name | 3-Hydroxyspirostan-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-55-0 | |

| Record name | hecogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

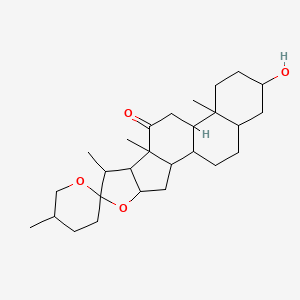

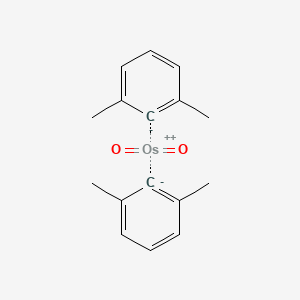

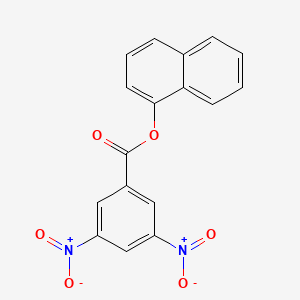

A: The molecular formula of hecogenin is C27H42O4, and its molecular weight is 430.6 g/mol. []

A: Hecogenin possesses a steroid nucleus with a spirostan structure, featuring a ketone group at C-12 and a hydroxyl group at C-3. [, , ]

A: Researchers frequently employ techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Ultra Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF/MS), and High Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD) to identify and quantify hecogenin. [, , , , ]

A: Hecogenin exhibits a diverse range of pharmacological activities, including anti-inflammatory, anti-arthritic, anticancer, anti-hyperalgesic, and cardioprotective effects. [, , , , , , ]

A: Research suggests that hecogenin suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-12, and inhibits myeloperoxidase activity, thereby mitigating inflammatory responses. [, , ]

A: Studies indicate that hecogenin inhibits reactive oxygen species production, induces cell cycle arrest at the G0/G1 phase, and promotes senescence in cancer cells, contributing to its anticancer potential. [, , ]

A: Yes, hecogenin has been shown to interact with several molecular targets. For instance, it acts as an inhibitor of UDP-glucuronosyltransferase 1A4 (UGT1A4). [] It has also been explored as a potential inhibitor of β-site amyloid precursor cleaving enzyme (BACE-1), which is implicated in Alzheimer's disease. [] Additionally, computational studies suggest hecogenin could inhibit ribosomal protein S6 kinase 1 (S6K1), a target for cancer therapy. [] Further, research indicates its potential to interact with filarial β-tubulin protein, suggesting antifilarial properties. []

A: Research suggests that hecogenin acetate exhibits anti-hyperalgesic effects, potentially by modulating spinal cord-inhibitory mechanisms and cytokine pathways. [, ] Studies show it can inhibit mechanical hyperalgesia induced by various agents and reduce pro-inflammatory cytokine levels, such as IL-1β. [, ] Further, it was observed that hecogenin acetate's antinociceptive effect is mediated by opioid receptors and endogenous analgesic mechanisms. []

A: Given its diverse pharmacological activities, hecogenin holds promise as a potential therapeutic agent for various conditions, including: * Inflammatory diseases: Rheumatoid arthritis, ulcerative colitis, atopic dermatitis [, , , ] * Cancer: Lung cancer and other types [, , , , ] * Neurodegenerative diseases: Alzheimer's disease [] * Pain management: Inflammatory pain [, ] * Cardiovascular diseases: Myocardial infarction [] * Parasitic infections: Lymphatic filariasis []

A: While hecogenin itself is not a marketed drug, it serves as a crucial starting material for synthesizing steroidal drugs, including corticosteroids like dexamethasone. [, ]

ANone: Further research is needed to fully elucidate the following aspects of hecogenin:

* **Pharmacokinetics/Pharmacodynamics:** A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans is crucial for clinical translation. []* **Toxicity and Safety:** While some studies indicate a favorable safety profile, long-term toxicity studies are necessary to assess potential adverse effects. []* **Drug Delivery and Targeting:** Developing efficient drug delivery systems to enhance its bioavailability and target specific tissues could improve its therapeutic efficacy. []* **Resistance:** Further research is needed to understand potential resistance mechanisms that may emerge with prolonged use. []A: Sustainable practices for hecogenin extraction and utilization are crucial. Research is exploring alternative extraction methods, such as electrocoagulation, to minimize environmental impact and potentially separate valuable secondary metabolites like hecogenin from plant material. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)

![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)